Spiro[chroman-2,1'-cyclohexan]-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
spiro[3H-chromene-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLMDVZSFDTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455431 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-20-1 | |
| Record name | Spiro[chroman-2,1'-cyclohexan]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols for X-ray Crystallography of Spiro[chroman-2,1'-cyclohexan]-4-one Derivatives
Abstract
The spiro[chroman-2,1'-cyclohexan]-4-one scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This inherent rigidity can enhance binding affinity and selectivity to biological targets, making these derivatives highly valuable in drug discovery programs.[1] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive and most powerful technique for elucidating the precise three-dimensional atomic arrangement of these molecules, providing critical insights into their conformation, stereochemistry, and potential intermolecular interactions.[2][3] This information is indispensable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[2] This guide provides a comprehensive overview of the methodologies, from crystal growth to structure refinement, tailored specifically for the crystallographic analysis of this compound derivatives.
Introduction: The Structural Significance of Spiro-Chromanones
The chroman-4-one framework is a foundational building block in a vast number of medicinal compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6] When this planar system is fused with a cyclohexane ring in a spirocyclic fashion, it creates a complex, non-planar structure that projects functional groups into distinct vectors in three-dimensional space.[1] This three-dimensionality is a key attribute for exploring novel chemical space and achieving potent and selective interactions with protein binding pockets.[1]
However, the synthesis of these molecules can often result in complex mixtures of stereoisomers. Unambiguously determining the absolute and relative stereochemistry is paramount, and while techniques like NMR provide valuable data, only single-crystal X-ray crystallography can deliver a direct and unequivocal visualization of the molecular structure.[1][3] The protocols outlined herein are designed to guide the researcher through the process of obtaining publication-quality crystal structures for this important class of compounds.
The Crystallization Workflow: From Purified Compound to Diffraction-Quality Crystal
The foundation of a successful X-ray diffraction experiment is a high-quality single crystal.[7] This is often the most challenging and empirical step in the entire process. The quality of the crystal is directly proportional to the precision of the final atomic coordinates.[7]
Causality in Crystallization: Why Purity and Slow Growth Matter
A crystal is a highly ordered, three-dimensional lattice. Impurities, even at low levels, can disrupt the propagation of this lattice, leading to poorly formed, small, or twinned crystals that are unsuitable for diffraction. Therefore, the starting material must be of the highest possible purity (>98%). The rate of crystal growth is also a critical factor. Rapid crystallization tends to trap solvent molecules and introduce defects into the lattice. The goal of any crystallization technique is to approach supersaturation slowly and allow molecules to meticulously assemble into a well-ordered array.
Experimental Protocol: Growing Single Crystals of this compound Derivatives
Objective: To grow single crystals of a representative this compound derivative suitable for SC-XRD analysis (ideally >0.1 mm in at least two dimensions).[8]
Materials:
-
Highly purified this compound derivative (5-20 mg).
-
A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane, toluene).
-
Small glass vials (1-4 mL) with screw caps or loose-fitting lids.
-
Microscope for crystal inspection.
Methodology:
-
Solubility Screening (The Rational Approach):
-
Place ~1 mg of the compound into several small vials.
-
Add a single solvent to each vial dropwise until the solid dissolves. Record the approximate solubility.
-
Identify solvents in which the compound is sparingly soluble or moderately soluble. These are ideal candidates for slow evaporation.
-
Identify a solvent in which the compound is highly soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). This pair is suitable for vapor or liquid diffusion methods.
-
-
Crystallization Technique 1: Slow Evaporation
-
Dissolve 5-10 mg of the compound in a minimal amount of a moderately volatile solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small vial.
-
Loosely cap the vial or pierce the cap with a needle. This allows the solvent to evaporate over the course of several days to weeks.
-
Place the vial in a vibration-free location at a constant temperature.
-
Rationale: As the solvent slowly evaporates, the concentration of the solute gradually increases, eventually reaching a state of supersaturation from which crystals can nucleate and grow.
-
-
Crystallization Technique 2: Vapor Diffusion (Solvent/Anti-Solvent)
-
Prepare a saturated or near-saturated solution of the compound (~5 mg) in 0.5 mL of a relatively low-volatility solvent (e.g., toluene or methanol). Place this solution in a small, open inner vial.
-
In a larger outer vial, add 1-2 mL of a more volatile anti-solvent (e.g., hexane or diethyl ether).
-
Place the inner vial inside the larger vial and seal the outer vial tightly.
-
Rationale: The volatile anti-solvent will slowly diffuse into the inner vial's atmosphere and condense into the solute's solution. This gradually lowers the solute's solubility, inducing slow crystallization.
-
-
Crystal Harvesting and Evaluation:
-
Once crystals appear, monitor their growth. Do not disturb them prematurely.
-
When they reach a suitable size, carefully remove a crystal from the mother liquor using a cryo-loop or a fine needle.
-
Immediately place the crystal under a microscope for inspection. Look for transparent crystals with well-defined faces and sharp edges, and reject any that are cloudy, cracked, or appear to be aggregates.[7]
-
Data Collection and Processing: From Crystal to Reflection Data
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which contain the information about the atomic arrangement.[8]
Sources
- 1. Spiro[chroman-2,1'-cyclopentan]-4-one| [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03497A [pubs.rsc.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Evaluation of Spirochromanone Compounds
Introduction: The Emergence of Spirochromanones in Oncology
Spirochromanone compounds, a class of heterocyclic molecules, are gaining significant attention in medicinal chemistry due to their diverse biological activities.[1] Recent studies have highlighted their potential as potent anticancer agents, demonstrating cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), murine melanoma (B16F10), and colon cancer (HCT-116).[2] The unique three-dimensional architecture of the spirocyclic system provides a versatile scaffold for interacting with various biological targets, making these compounds promising candidates for novel drug development.
The journey from a newly synthesized compound to a potential clinical candidate is rigorous, demanding a systematic and multi-faceted evaluation. In vitro cell-based assays represent the critical first step in this pipeline, offering a cost-effective and high-throughput method to assess anticancer activity and elucidate mechanisms of action.[3][4][5] This guide provides a structured, field-tested approach for the comprehensive in vitro evaluation of spirochromanone compounds, moving from primary cytotoxicity screening to detailed mechanistic studies.
Caption: Quadrant analysis of the Annexin V/PI apoptosis assay.
Detailed Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with a spirochromanone compound.
Materials:
-
Cells cultured in 6-well plates.
-
Spirochromanone compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the spirochromanone compound at concentrations relevant to the IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin-free dissociation buffer (e.g., EDTA). Combine these with the cells in the centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer from the kit. The cell density should be approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use FITC (for Annexin V) and PerCP or a similar channel (for PI) for detection.
-
Collect data for at least 10,000 events per sample.
-
Use compensation controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up the analysis quadrants correctly.
-
Mechanistic Insight II: Probing Cell Cycle Perturbations
Scientific Principle: A hallmark of cancer is uncontrolled cell proliferation, driven by a dysregulated cell cycle. Many effective anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing DNA replication or mitosis and often leading to apoptosis. [6]Studies have shown that certain spirochromanone derivatives can arrest the cell cycle in the G2 phase. [2][7] Causality Behind the Method: Cell cycle analysis by flow cytometry utilizes a fluorescent dye, most commonly Propidium Iodide (PI), that binds stoichiometrically to the major groove of double-stranded DNA. [8]This means the fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows for the clear distinction of cell populations in different phases:
-
G0/G1 Phase: Cells with a normal diploid (2N) amount of DNA.
-
S Phase: Cells actively replicating their DNA, having a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and have a tetraploid (4N) amount of DNA, poised for mitosis.
By comparing the cell cycle distribution of treated versus untreated cells, one can identify an accumulation of cells in a specific phase, which signifies a compound-induced cell cycle arrest.
Caption: Spirochromanones can induce G2/M cell cycle arrest.
Detailed Protocol 3: Cell Cycle Analysis via PI Staining
Objective: To determine the effect of a spirochromanone compound on the cell cycle distribution of cancer cells.
Materials:
-
Cells cultured in 6-well plates.
-
Spirochromanone compound.
-
Cold 70% ethanol (for fixation).
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). [9] Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.
-
Harvest both floating and adherent cells as described in Protocol 2.
-
-
Fixation (Critical Step):
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.
-
Fix the cells for at least 2 hours at 4°C (or overnight). Fixation permeabilizes the cells and preserves their morphology.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis. [9] * Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Create a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion and Future Directions
This structured in vitro testing cascade provides a robust framework for evaluating the anticancer potential of novel spirochromanone compounds. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can efficiently identify promising lead compounds.
Positive results from these assays should prompt further investigation into the specific molecular targets. For instance, if a spirochromanone induces G2/M arrest and apoptosis, subsequent studies could involve Western blotting to examine the expression of key regulatory proteins like cyclins, CDKs, Bax, and Bcl-2, or to probe for inhibition of specific kinases like the Epidermal Growth Factor Receptor (EGFR), which has been identified as a potential target. [2][7]These foundational in vitro data are indispensable for building a compelling case for advancing a compound to more complex 3D culture models and eventual in vivo studies.
References
-
ResearchGate. (n.d.). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents | Request PDF. Retrieved January 24, 2026, from [Link]
-
Taylor & Francis. (n.d.). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Retrieved January 24, 2026, from [Link]
-
PubMed. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Retrieved January 24, 2026, from [Link]
-
MDPI. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Retrieved January 24, 2026, from [Link]
-
RSC Publishing. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved January 24, 2026, from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved January 24, 2026, from [Link]
-
PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved January 24, 2026, from [Link]
-
PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved January 24, 2026, from [Link]
-
HETEROCYCLES. (2022). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Retrieved January 24, 2026, from [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved January 24, 2026, from [Link]
-
PMC. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, biological evaluation and molecular docking of spirofurochromanone derivatives as anti-inflammatory and antioxidant agents. Retrieved January 24, 2026, from [Link]
-
NIH. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Retrieved January 24, 2026, from [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved January 24, 2026, from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved January 24, 2026, from [Link]
-
PMC. (n.d.). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Retrieved January 24, 2026, from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression. Retrieved January 24, 2026, from [Link]
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved January 24, 2026, from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved January 24, 2026, from [Link]
-
YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved January 24, 2026, from [Link]
-
PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Retrieved January 24, 2026, from [Link]
-
YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved January 24, 2026, from [Link]
-
Frontiers. (n.d.). Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy. Retrieved January 24, 2026, from [Link]
-
NIH. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine-Catalyzed Spirochromanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the organocatalytic synthesis of spirochromanones. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing pyrrolidine-based catalysis to construct these valuable heterocyclic scaffolds. Spirochromanones are prevalent in numerous biologically active compounds, and their efficient synthesis is of significant interest.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic outcomes.
Understanding the Mechanism: The Foundation of Troubleshooting
A successful experiment begins with a solid understanding of the reaction mechanism. The pyrrolidine-catalyzed formation of spirochromanones typically proceeds through a domino or cascade reaction involving an initial Michael addition followed by an intramolecular cyclization.[1] The catalyst's primary role is to activate the ketone substrate through the formation of a nucleophilic enamine intermediate.
The generally accepted catalytic cycle involves three key stages:
-
Enamine Formation: The secondary amine catalyst (pyrrolidine) reversibly reacts with a ketone (e.g., a cyclic ketone) to form a chiral enamine. This step increases the HOMO of the ketone, transforming it into a potent nucleophile.[2][3]
-
Michael Addition: The enamine undergoes a stereoselective conjugate addition to a Michael acceptor, such as an ortho-quinone methide precursor or a related electrophile. This carbon-carbon bond-forming step establishes the key stereocenters of the spirocyclic core.[4] The stereochemical outcome is dictated by the chiral environment created by the catalyst.[4]
-
Cyclization and Catalyst Regeneration: Following the Michael addition, an intramolecular cyclization occurs. This is typically an aldol-type reaction or a related condensation that forms the chromanone ring. Subsequent hydrolysis of the resulting iminium ion releases the spirochromanone product and regenerates the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[4]
Catalytic Cycle Diagram
Sources
Technical Support Center: Byproducts and Troubleshooting in the Synthesis of 2-(2-Hydroxybenzylidene)cyclohexan-1-one
Welcome to the technical support center for the Claisen-Schmidt condensation of 2-hydroxyacetophenone and cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the reaction's nuances, particularly concerning byproduct formation. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot experiments, optimize yields, and ensure the purity of your target compound, (E)-2-(2-hydroxybenzylidene)cyclohexan-1-one, a valuable precursor in flavonoid and medicinal chemistry.[1][2]
Section 1: The Core Reaction: Mechanism and Expected Outcome
The synthesis of 2-(2-hydroxybenzylidene)cyclohexan-1-one is a classic base-catalyzed Claisen-Schmidt condensation.[3] This reaction is a specific type of crossed aldol condensation, involving the reaction of an enolizable ketone (cyclohexanone) with an aromatic aldehyde or, in this case, a ketone that acts as the aldehyde equivalent (2-hydroxyacetophenone).[3] The base facilitates the deprotonation of an α-hydrogen from cyclohexanone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 2-hydroxyacetophenone. The subsequent aldol addition product readily dehydrates, driven by the formation of a stable, conjugated π-system, to yield the desired α,β-unsaturated ketone (a chalcone derivative).
Sources
Technical Support Center: Scale-Up Synthesis of Spiro[chroman-2,1'-cyclohexan]-4-one
Welcome to the technical support center for the synthesis of Spiro[chroman-2,1'-cyclohexan]-4-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable spirocyclic scaffold. As a molecule of significant interest in medicinal chemistry, its efficient synthesis, particularly at scale, presents unique challenges.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common issues encountered during lab-scale and pilot-plant production.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially adaptable method for synthesizing the this compound core is the Kabbe condensation .[3] This reaction involves the condensation of a 2-hydroxyacetophenone derivative with cyclohexanone, typically catalyzed by a secondary amine like pyrrolidine. The reaction proceeds through a tandem aldol condensation-intramolecular Michael addition sequence, making it an efficient one-pot procedure.[4][5]
-
Causality: The choice of the Kabbe condensation for scale-up is driven by its operational simplicity, use of readily available starting materials, and the formation of the complex spirocyclic structure in a single, efficient step.[6] Alternative routes like multi-step cycloadditions are often less atom-economical and may require more complex starting materials or harsher conditions, posing challenges for large-scale production.[7][8]
Q2: What is the underlying mechanism of the Kabbe condensation, and how does it influence potential side reactions?
Understanding the mechanism is critical for troubleshooting. The reaction unfolds in three key stages:
-
Enamine/Enolate Formation: The base (e.g., pyrrolidine) reacts with cyclohexanone to form a nucleophilic enamine.
-
Aldol-Type Condensation: The enamine attacks the carbonyl group of 2-hydroxyacetophenone.
-
Intramolecular Michael Addition (Cyclization): The phenoxide ion, formed by the deprotonation of the hydroxyl group, undergoes a 1,4-conjugate addition to the α,β-unsaturated ketone intermediate, forming the chromanone ring and the spiro center.
-
Expert Insight: Each step is an equilibrium. Pushing the reaction to completion requires careful control of conditions. For instance, inefficient cyclization (Stage 3) can lead to the accumulation of the uncyclized intermediate, which can then undergo side reactions like dehydration or polymerization, reducing the overall yield.
Q3: What analytical techniques are essential for monitoring reaction progress and ensuring final product purity?
A robust analytical strategy is non-negotiable for a successful scale-up campaign.
-
In-Process Controls (IPCs):
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of starting material consumption and product formation at the lab scale.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis during the reaction and for assessing the purity of the final product. A well-developed HPLC method can separate the starting materials, product, and key impurities.
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Purity Analysis: HPLC is the gold standard for determining the final purity profile.
-
Scale-Up Synthesis Workflow
The following diagram outlines the logical flow from reaction setup to final product analysis, highlighting critical control points for a successful scale-up.
Caption: General workflow for the scale-up synthesis of this compound.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during synthesis and scale-up.
Problem 1: Low or Inconsistent Product Yield
Q: My reaction yield is significantly lower than reported in the literature, or it varies widely between batches. What are the likely causes and solutions?
Low and inconsistent yields are the most common challenges in scaling up chemical reactions.[9] The root cause often lies in subtle changes in reaction parameters that have a magnified effect at a larger scale.
| Potential Cause | Scientific Rationale & Explanation | Suggested Solution & Protocol |
| Inefficient Heat Transfer | The Kabbe condensation can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation difficult. Localized "hot spots" can accelerate side reactions or cause product degradation.[9] | 1. Use a Jacketed Reactor: Employ a reactor with a heating/cooling jacket connected to a thermostat for precise temperature control. 2. Controlled Reagent Addition: Add the base (e.g., pyrrolidine) subsurface and at a controlled rate using a syringe pump to manage the exotherm. 3. Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the jacket temperature. |
| Poor Mixing/Mass Transfer | In a large reactor, achieving homogeneity is challenging. If the catalyst or reagents are not uniformly dispersed, local concentration gradients will form, leading to incomplete conversion in some parts of the reactor and side reactions in others. | 1. Select Appropriate Agitation: Use an overhead stirrer with a properly designed impeller (e.g., pitch-blade turbine) to ensure good top-to-bottom mixing. 2. Determine Optimal Stirring Speed: Conduct studies to find a stirring speed that ensures a vortex without splashing the reactants onto the reactor walls. |
| Side Reaction: Dimerization | The α,β-unsaturated ketone intermediate can react with another molecule of the enamine/enolate instead of cyclizing, leading to the formation of dimers or oligomers, especially at higher concentrations.[6] | 1. Optimize Concentration: Avoid overly concentrated reaction mixtures. A typical starting concentration is in the 0.5-1.0 M range. 2. Temperature Control: Maintain the reaction at the optimal temperature (often reflux in methanol or ethanol) to favor the intramolecular cyclization over intermolecular side reactions. |
| Incomplete Conversion | The reaction equilibria may not be sufficiently pushed towards the product. This can be due to an insufficient amount of catalyst or a reaction time that is too short. | 1. Catalyst Loading: Ensure the catalytic amount of base is sufficient. While typically ~10-20 mol% is used, this may need optimization for your specific scale and substrate. 2. Reaction Monitoring: Do not rely solely on time. Use HPLC to monitor the reaction until the starting material consumption has plateaued for at least two consecutive time points. |
Problem 2: Product Purification is Difficult and Inefficient
Q: I am struggling to purify the final product. Column chromatography is not feasible at my current scale, and the product oils out during crystallization attempts. What should I do?
Purification is often the bottleneck in scaling up. The transition from chromatography to crystallization is a critical step that requires careful development.[10]
| Potential Cause | Scientific Rationale & Explanation | Suggested Solution & Protocol |
| Inappropriate Crystallization Solvent | The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. Finding this "sweet spot" is key. | Solvent Screening Protocol: 1. In parallel vials, test the solubility of your crude product (~50 mg) in a range of solvents (1 mL) at room temperature and at reflux (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). 2. Identify solvents that meet the ideal criteria. 3. Test binary solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to fine-tune solubility. An anti-solvent (in which the product is insoluble) can be added to a solution of the product to induce crystallization. |
| Presence of Oily Impurities | Minor, oily impurities can inhibit crystal lattice formation, causing the product to "oil out" instead of crystallizing. These impurities often arise from minor side reactions. | 1. Pre-Purification Step: Before crystallization, consider a simple work-up step to remove problematic impurities. This could include a charcoal treatment to remove colored impurities or a silica gel plug filtration (a short column) to remove highly polar or non-polar contaminants. 2. Trituration: Stir the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This can often wash away the oily residue and induce solidification of the product. |
| Rapid Cooling / Supersaturation | Crashing the product out of solution by cooling too quickly leads to the formation of small, impure crystals or an oil. A slow, controlled cooling rate allows for the ordered growth of a pure crystal lattice. | Controlled Crystallization Protocol: 1. Dissolve the crude product in a minimal amount of the chosen hot solvent. 2. Allow the solution to cool slowly to room temperature without disturbance. 3. If no crystals form, scratch the inside of the flask with a glass rod or add a single seed crystal. 4. Once crystallization begins, continue slow cooling in an ice bath to maximize recovery. |
Troubleshooting Flowchart: Diagnosing Low Yield
When faced with a low yield, a systematic approach is necessary to identify the root cause.
Caption: A decision tree for troubleshooting low yield in the synthesis of spirochromanone.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative Example)
This protocol is a representative example and should be optimized for specific substrates and equipment.
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxyacetophenone (10.0 g, 73.4 mmol) and cyclohexanone (9.0 g, 91.8 mmol, 1.25 eq).
-
Solvent Addition: Add methanol (100 mL).
-
Catalyst Addition: Add pyrrolidine (1.05 g, 14.7 mmol, 0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Acidify with 1M HCl to pH ~5-6.
-
Isolation: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer to yield the crude product. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by crystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on prior screening, select an appropriate solvent system (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, crystals of the pure product should form. For maximum yield, place the flask in an ice bath for 30-60 minutes after crystallization has started.
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
By applying these principles and troubleshooting strategies, researchers and process chemists can overcome the common challenges associated with the scale-up synthesis of this compound, paving the way for efficient and robust production of this important chemical entity.
References
-
Taylor & Francis Online. (2022). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. [Link]
-
ResearchGate.Synthesis of spiro[chromane-2,1′\documentclass[12pt]{minimal} \usepackage{amsmath} \usepackage{wasysym} \usepackage{amsfonts} \usepackage{amssymb} \usepackage{amsbsy} \usepackage{mathrsfs} \usepackage{upgreek} \setlength{\oddsidemargin}{-69pt} \begin{document}
\end{document}-cyclohexane]-4,4′\documentclass[12pt]{minimal} \usepackage{amsmath} \usepackage{wasysym} \usepackage{amsfonts} \usepackage{amssymb} \usepackage{amsbsy} \usepackage{mathrsfs} \usepackage{upgreek} \setlength{\oddsidemargin}{-69pt} \begin{document} \end{document}-dione 4. [Link] -
ResearchGate. (2024). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. [Link]
-
ResearchGate. Synthesis of Some Spirochroman-4-Ones by Regioselective [4+2] Cycloaddition Reactions. [Link]
-
PubMed. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. [Link]
-
RSC Publishing. (1983). Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. [Link]
-
ResearchGate. (2021). Organocascade Synthesis of Spiro[chroman‐3,2′‐indanedione] Scaffolds via [4+2] or [1+1+4] Cyclisation. [Link]
-
ResearchGate. Synthesis of Some Spirochroman-4-Ones by Regioselective [4+2] Cycloaddition Reactions. [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. [Link]
-
Taylor & Francis Online. Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. [Link]
Sources
- 1. Spiro[chroman-2,1'-cyclopentan]-4-one| [benchchem.com]
- 2. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Efficient Spirochromanone Synthesis
Welcome to the technical support center for spirochromanone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these valuable scaffolds. Spirochromanones are privileged heterocyclic motifs due to their unique three-dimensional structures and significant biological activities, including anticancer and antibacterial properties.[1][2][3]
The efficiency and success of your synthesis are critically dependent on the judicious selection of a catalyst. This document provides in-depth, field-proven insights into catalyst selection, detailed experimental protocols, and a comprehensive troubleshooting guide to address common challenges encountered in the lab.
Part 1: Catalyst Selection Fundamentals
Choosing the right catalyst is not merely about maximizing yield; it's about controlling the reaction pathway to achieve the desired stereochemistry, minimize side products, and ensure reproducibility. The selection process involves a careful analysis of the desired transformation, the nature of the substrates, and the target product's complexity.
Q1: What are the primary catalytic strategies for synthesizing spirochromanones?
A1: The synthesis of spirochromanones can be broadly approached via several robust catalytic strategies. The choice depends on the desired substitution pattern and stereochemical outcome. The main pathways include:
-
Organocatalysis: This strategy utilizes small, metal-free organic molecules to catalyze transformations. It is particularly powerful for asymmetric synthesis, constructing chiral spiro-centers with high enantioselectivity.[4][5] Common reactions include Michael additions, domino/cascade reactions, and cycloadditions.[1][4]
-
Metal Catalysis: Transition metals are highly efficient for specific bond formations.[6] For spirochromanone synthesis, this often involves:
-
Ring-Closing Metathesis (RCM): Essential for forming carbocyclic or heterocyclic rings fused at the spiro-center, typically using Ruthenium-based catalysts like Grubbs' catalysts.[7]
-
Palladium-Catalyzed Reactions: Used for various cross-coupling and cycloaddition reactions to build the spirocyclic framework.[8]
-
Other Transition Metals: Silver, zinc, and other metals can catalyze specific condensation or cycloaddition reactions.[6][9]
-
-
Classic Condensation Reactions: While often requiring stoichiometric reagents, reactions like the Kabbe condensation can be catalyzed by secondary amines (e.g., pyrrolidine) and remain a foundational method for creating the chromanone core.[1]
Logical Workflow for Catalyst Selection
Below is a decision-making workflow to guide your catalyst selection process.
Caption: Catalyst selection decision workflow.
Q2: How do I choose between an organocatalyst and a metal catalyst?
A2: The decision hinges on several factors, summarized in the table below.
| Feature | Organocatalysts | Metal Catalysts | Causality & Field Insights |
| Stereocontrol | Generally excellent for enantioselective reactions, creating specific 3D arrangements.[4] | Can be excellent, but often requires complex, expensive chiral ligands.[9] | Organocatalysts often mimic enzyme active sites, creating a well-defined chiral pocket for the transition state.[5] Metal catalysts' selectivity depends on the precise geometry of the ligand sphere. |
| Functional Group Tolerance | High. Tolerant to moisture and air. Less prone to poisoning. | Variable. Can be sensitive to air, moisture, and certain functional groups (e.g., thiols).[7] | Metal catalysts can be "poisoned" by substrates or impurities that bind irreversibly to the metal center, blocking the active site.[10] Organocatalysts are generally more robust. |
| Cost & Availability | Catalysts are often derived from readily available natural sources (e.g., amino acids). | Often based on precious metals (Ru, Pd, Rh), making them more expensive.[11] | The cost of metal catalysts is a significant factor, especially for large-scale synthesis. |
| Reaction Scope | Very broad for certain reaction types like Michael additions and cycloadditions.[1] | Unmatched for specific transformations like olefin metathesis (RCM).[7] | Each catalyst class has its "power alley." For closing a ring via C=C bond formation, RCM with a Grubbs' catalyst is the gold standard. For an asymmetric Michael addition, an organocatalyst is often the first choice. |
| Toxicity/Purity | Generally low toxicity. Products are free from metal contaminants. | Trace metal contamination in the final product is a major concern, especially for pharmaceuticals. | Removing residual metal from a final compound requires extensive purification and can be a significant regulatory hurdle in drug development. |
Part 2: Key Experimental Protocols
Here we provide validated, step-by-step methodologies for common reactions used in spirochromanone synthesis.
Protocol 1: Organocatalyzed Michael Addition for Spiro-oxindole Chromanone Synthesis
This protocol describes a general procedure for the asymmetric synthesis of complex spiro-oxindole chromanones, which possess five adjacent stereocenters.[4]
Reaction Mechanism Overview: The reaction proceeds via a domino double Michael cycloaddition. A bifunctional organocatalyst activates the chromone-oxindole synthon, which then reacts with a nitroolefin in a highly stereocontrolled manner.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Organocatalytic Reaction of Chromone-Oxindole Synthon: Access to Chromanone-Based Spirocyclohexaneoxindoles with Five Adjacent Stereocenters / The Journal of Organic Chemistry, 2019 [sci-hub.box]
- 5. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of Highly Efficient Bifunctional Ag/Co3O4 Catalyst for Oxygen Reduction and Oxygen Evolution Reactions in Alkaline Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Mechanistic Analysis of Spiro[chroman-2,1'-cyclohexan]-4-one and Established Antibiotics
A Technical Guide for Researchers in Drug Discovery
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with unique mechanisms of action is paramount. One such scaffold generating interest is the spiro[chroman-2,1'-cyclohexan]-4-one core. This guide provides a comprehensive comparison of the potential mechanisms of action of this compound with those of well-established antibiotic classes. Drawing upon available preclinical data for analogous compounds and established knowledge of antibiotic function, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of this emerging antibacterial agent.
Introduction to this compound and Comparator Antibiotics
This compound is a heterocyclic compound featuring a spirocyclic linkage between a chromanone and a cyclohexane ring. This rigid, three-dimensional structure is a promising starting point for the development of new therapeutic agents.[1] Chromanone derivatives, in general, have demonstrated a wide range of biological activities, including antimicrobial properties.[2][3][4]
For the purpose of this guide, we will compare the potential mechanisms of this compound with two major classes of antibiotics:
-
Quinolones (e.g., Ciprofloxacin): These synthetic antibiotics are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Their primary mechanism involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.
-
β-Lactams (e.g., Penicillin): This class of antibiotics, characterized by the presence of a β-lactam ring, inhibits the synthesis of the bacterial cell wall, a structure crucial for bacterial integrity.
Unraveling the Mechanism of Action: A Comparative Perspective
While direct experimental evidence for the precise mechanism of action of this compound is still emerging, preliminary studies on analogous compounds and derivatives suggest several potential pathways.
Potential Mechanism 1: Quorum Sensing Inhibition
A compelling avenue of investigation for spirochromanone derivatives is their potential to act as quorum sensing (QS) inhibitors .[5] Quorum sensing is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation.[6] By disrupting this communication, QS inhibitors can attenuate bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance.
Comparison with Known Antibiotics:
This mechanism is fundamentally different from the bactericidal or bacteriostatic actions of traditional antibiotics like quinolones and β-lactams. While the latter aim to eliminate bacteria, QS inhibitors aim to disarm them, making them more susceptible to the host's immune system.
Visualizing the Quorum Sensing Inhibition Pathway
Caption: Potential mechanism of this compound as a quorum sensing inhibitor.
Potential Mechanism 2: Inhibition of DNA Gyrase
Molecular docking studies of compounds analogous to this compound suggest a good binding affinity to DNA gyrase .[1] DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.
Comparison with Quinolones:
This potential mechanism is shared with quinolone antibiotics like ciprofloxacin. Both would act by inhibiting the same crucial enzyme. However, the exact binding site and mode of inhibition could differ. Quinolones trap the gyrase-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks. It remains to be determined if the spiro compound acts through a similar "poisoning" mechanism or through competitive inhibition of ATP binding or DNA binding.
Visualizing DNA Gyrase Inhibition
Caption: A simplified workflow for a quorum sensing inhibition assay.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase on a relaxed plasmid DNA substrate.
[7]Step-by-Step Methodology:
-
Reaction setup: In a microcentrifuge tube, combine relaxed plasmid DNA, DNA gyrase enzyme, and the assay buffer.
-
Add inhibitor: Add varying concentrations of this compound or a known inhibitor (e.g., ciprofloxacin).
-
Initiate reaction: Add ATP to start the supercoiling reaction and incubate at 37°C.
-
Stop reaction: Terminate the reaction by adding a stop buffer/loading dye.
-
Analyze by gel electrophoresis: Separate the relaxed and supercoiled DNA on an agarose gel.
-
Visualize and quantify: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Workflow for DNA Gyrase Inhibition Assay
Caption: A streamlined workflow for a DNA gyrase inhibition assay.
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines if a test compound can compete with a known β-lactam for binding to PBPs.
[8]Step-by-Step Methodology:
-
Prepare bacterial membranes: Isolate bacterial membranes containing PBPs from a suitable bacterial strain.
-
Pre-incubation with test compound: Incubate the membranes with varying concentrations of this compound.
-
Add labeled penicillin: Add a fluorescently or radioactively labeled penicillin derivative (e.g., Bocillin FL).
-
Incubate: Allow the labeled penicillin to bind to the available PBPs.
-
SDS-PAGE and detection: Separate the membrane proteins by SDS-PAGE and visualize the labeled PBPs using a suitable imager.
-
Analyze results: A decrease in the signal from the labeled penicillin in the presence of the test compound indicates competition for PBP binding.
Workflow for PBP Competition Assay
Caption: A general workflow for a penicillin-binding protein competition assay.
Conclusion and Future Directions
This compound represents a promising scaffold in the quest for novel antimicrobial agents. While its precise mechanism of action is yet to be fully elucidated, preliminary evidence from analogous compounds points towards several intriguing possibilities, including quorum sensing inhibition, DNA gyrase inhibition, and interaction with penicillin-binding proteins. These potential mechanisms, particularly quorum sensing inhibition, offer a distinct advantage over traditional antibiotics by potentially reducing the selective pressure for resistance.
Further research, employing the experimental protocols outlined in this guide, is crucial to definitively characterize the molecular targets of this compound and its derivatives. A thorough understanding of its mechanism of action will be instrumental in optimizing its structure for enhanced potency and spectrum of activity, ultimately paving the way for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
-
Chaitanya, K. S., et al. (2024). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. Journal of Chemistry, 2024, 8227205. [Link]
-
Chen, Y., et al. (2013). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Chemical Biology, 8(7), 1468-1476. [Link]
-
Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]
-
Kamboj, S., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering, 46(10), 9575-9597. [Link]
-
Firsov, A. A., et al. (2003). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 47(9), 2749-2757. [Link]
-
ResearchGate (n.d.). IC 50 values of -lactamase inhibitors. [Link]
-
Giménez, A., et al. (2019). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol, 9(21), e3413. [Link]
-
Inspiralis (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. Scientific Reports, 11(1), 12693. [Link]
-
ResearchGate (n.d.). IC 50 values for DNA gyrase inhibition. [Link]
-
Kocaoglu, O., & Carlson, E. E. (2015). Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology, 7(3), 137-153. [Link]
-
Hasbun, R., et al. (2024). Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. Journal of Clinical Microbiology, 62(9), e00366-23. [Link]
-
Drawz, S. M., & Bonomo, R. A. (2010). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 2(8), a009922. [Link]
-
El-Sayed, M. A., et al. (2022). Chemical, antimicrobial, antioxidant, and molecular dynamic studies of spiro[chromane-3',2''-thiopyran]-4'-one 1''-oxides and spiro[chromane-3',2''-thiopyran]-4'-one 1'',1''-dioxides. Journal of Sulfur Chemistry, 43(5), 514-533. [Link]
-
Kalia, V. C. (2013). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Indian Journal of Microbiology, 53(2), 123-134. [Link]
-
Singh, R., & Kumar, S. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. International Journal of Health Sciences, 6(S2), 11899-11910. [Link]
-
ResearchGate (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. [Link]
-
ResearchGate (n.d.). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus strains. [Link]
-
Hsieh, C. Y., et al. (2013). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Agricultural and Food Chemistry, 61(30), 7239-7245. [Link]
-
Wang, Y., et al. (2024). Production of Natural Penicillin-Binding Protein 2 and Development of a Signal-Amplified Fluorescence Polarization Assay for the Determination of 28 Beta-Lactam Antibiotics in Milk. Journal of Agricultural and Food Chemistry, 72(48), 24651-24659. [Link]
-
He, L., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1324881. [Link]
-
Doss, V. A., & Anand, S. P. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega, 5(40), 25779-25787. [Link]
-
Gill, V. J., et al. (1981). Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production. Journal of Clinical Microbiology, 14(4), 437-440. [Link]
-
Georgopapadakou, N. H. (2001). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 25(2), 121-140. [Link]
-
ResearchGate (n.d.). IC 50 values of 16 antibiotics, including various β-lactams. [Link]
-
Aldred, K. J., et al. (2014). DNA Gyrase as a Target for Quinolones. Biochemistry, 53(10), 1565-1574. [Link]
-
Le, C., et al. (2016). Increasing Rates of Penicillin Sensitivity in Staphylococcus aureus. mSphere, 1(4), e00179-16. [Link]
-
Mainardi, J. L., et al. (2000). Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. Antimicrobial Agents and Chemotherapy, 44(9), 2459-2465. [Link]
-
Singh, R., & Kumar, S. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. International journal of health sciences, 6(S2), 11899-11910. [Link]
-
Rasha, A. A., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 13, 1747-1757. [Link]
-
de Oliveira, A. C. C., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6296. [Link]
-
Karlova, U. (n.d.). Characterisation of Gyrase inhibitors using ITC and enzymatic assay. [Link]
-
ProFoldin (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
ResearchGate (n.d.). IC50 values for different β-lactamase inhibitors against CTX-M-33 and... [Link]
-
Liu, Y., et al. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Johns Hopkins ABX Guide (n.d.). Staphylococcus aureus. [Link]
-
Teasdale, M. E., et al. (2009). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 78(1), 85-89. [Link]
-
VanScoy, B. D., & Mendes, R. E. (2017). What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations. Clinical Microbiology Newsletter, 39(21), 165-171. [Link]
-
Semantic Scholar (n.d.). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. [Link]
-
Zloh, M., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(10), 4170-4177. [Link]
-
Contagion Live (2025). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. [Link]
-
O'Neill, A. J., & Chopra, I. (2006). Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. Antimicrobial Agents and Chemotherapy, 50(8), 2865-2868. [Link]
-
Schepmann, D., et al. (2020). Synthesis and σ receptor affinity of spiro[be[7]nzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry, 11(12), 1509-1518. [Link]
Sources
- 1. Spiro[chroman-2,1'-cyclopentan]-4-one| [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [sciencescholar.us]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Spirochromanone Scaffolds for Drug Discovery Professionals
Introduction: The Rise of Spirochromanones and the Stability Imperative
In the landscape of modern medicinal chemistry, spirocyclic scaffolds have gained significant prominence as "privileged structures." Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic systems, enabling more precise and complex interactions with biological targets.[1] Among these, the spirochromanone scaffold, which fuses a chroman-4-one core with a second heterocyclic ring system via a single quaternary carbon, has emerged as a versatile framework for developing novel therapeutics, including anticancer and anti-cholinesterase agents.[2][3]
However, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being molecular stability. A compound's ability to withstand chemical and metabolic degradation is paramount to its pharmacokinetic profile, efficacy, and safety. For researchers in drug development, a thorough understanding of scaffold stability is not just advantageous—it is critical. This guide provides a comparative analysis of the stability of different spirochromanone scaffolds, synthesizing field-proven insights and experimental data to inform rational drug design. We will explore the intrinsic stability of the core structure, compare common scaffold variants, and provide detailed, validated protocols for assessing stability in your own research.
Section 1: The Spirochromanone Core: Inherent Structural Considerations
The stability of a spirochromanone derivative is fundamentally influenced by the interplay between the chroman-4-one moiety and the spiro-fused ring. The chroman-4-one itself contains several potential points of chemical liability. The ketone functionality and the ether linkage within the heterocyclic ring are sites susceptible to chemical degradation.
A key intrinsic property to consider is the potential for ring-chain tautomerism . This phenomenon, common in sugars and other heterocyclic systems, involves an equilibrium between the cyclic form and an open-chain isomer.[2][4][5] For a spirochromanone, this could theoretically involve the cleavage of the pyranone ring's ether bond, leading to a linear phenolic ketone. While the aromaticity of the benzene ring generally favors the closed, cyclic form, this equilibrium can be influenced by substituents and environmental conditions, representing a potential degradation pathway.
Caption: Potential ring-chain tautomerism in spirochromanones.
Section 2: Comparative Stability of Common Spirochromanone Scaffolds
While direct, head-to-head comparative studies across all spirochromanone families are scarce, we can synthesize data from various sources to build a comparative picture. The nature of the spiro-fused ring has a profound impact on the overall stability of the molecule.
Spiro-Piperidine Chromanones
This class, featuring a spiro-fused piperidine ring, is widely explored. The basic nitrogen of the piperidine introduces a handle for substitution, which in turn significantly impacts properties. In a study of spiro[chromane-2,4′-piperidine]-based HDAC inhibitors, strategic N-alkylation (e.g., with 4-fluorobenzyl and 2-phenylethyl groups) led to compounds with improved in vivo pharmacokinetic profiles compared to a parent compound.[6] Specifically, the derivatives showed lower clearance rates and increased half-lives, which is strongly indicative of enhanced metabolic stability.[6] This suggests that modifying the piperidine nitrogen can shield the molecule from metabolic enzymes.
Spiro-Oxindole Chromanones
The spiro-oxindole motif is another privileged structure in drug discovery. The stability of this scaffold is generally considered robust, though the lactam functionality within the oxindole ring presents a potential site for hydrolysis under strong acidic or basic conditions. The tryptophan component of the oxindole is also susceptible to oxidation.[7] However, the rigid, compact nature of the fused ring system often imparts a high degree of overall stability.
Spiro-Lactam vs. Spiro-Ketone Chromanones: An Insightful Comparison
A direct comparison highlighting the impact of the spiro-ring on stability comes from research on acetyl-CoA carboxylase (ACC) inhibitors. In this work, a series of spirocyclic pyrazololactam chromanones was developed and compared to a previously reported pyrazoloketone series.[8] The study explicitly states that the lactam series possesses improved chemical and metabolic stability relative to the ketone series, while maintaining potent biological activity.[8] This provides a critical insight: replacing a spiro-ketone with a more chemically robust spiro-lactam can be a successful strategy for enhancing stability.
Summary of Comparative Stability
| Scaffold Type | Spiro-Fused Ring | Key Stability Considerations | Reported Stability Profile |
| Spiro-Piperidine | Piperidine | Basic nitrogen is a site for metabolism but also for modifications that can enhance stability. | Can be optimized for high metabolic stability and favorable PK profiles.[6] |
| Spiro-Oxindole | Oxindole | Lactam bond is a potential site for hydrolysis. Tryptophan-like structure may be prone to oxidation.[7] | Generally robust, but specific liabilities should be considered in formulation and development. |
| Spiro-Lactam | Lactam (e.g., Pyrazololactam) | Amide bond is generally more stable to metabolic cleavage than a ketone. | Demonstrably improved chemical and metabolic stability compared to spiro-ketone analogues.[8] |
| Spiro-Ketone | Ketone (e.g., Cyclopentanone) | Carbonyl group can be a site for metabolic reduction or other transformations. | Can be a metabolic liability; replacement with a more stable group like a lactam is a viable strategy.[8] |
Section 3: Key Factors Influencing Scaffold Stability
Beyond the core structure, several factors can be modulated to fine-tune the stability of a spirochromanone candidate.
-
Environmental Factors: Like most drug molecules, spirochromanones are susceptible to degradation from environmental factors such as heat, humidity, light (photostability), and oxygen (oxidative stability).[9] Carbonyl groups and heteroatoms can make molecules particularly sensitive to light, potentially leading to photo-oxidation or photolysis.[10] Therefore, compounds should be handled and stored in light-resistant containers under controlled temperatures.
-
pH and Hydrolytic Stability: The stability of spirochromanones in solution is often pH-dependent. The ether linkage in the chromanone ring and any ester or lactam groups on the spiro-ring can be susceptible to acid- or base-catalyzed hydrolysis. Evaluating stability across a range of pH values (e.g., pH 2, 7.4, 9) is crucial to predict behavior in physiological environments (stomach, blood) and to develop stable liquid formulations.
-
Substituent Effects: The electronic nature of substituents on either the chromanone's aromatic ring or the spiro-ring can significantly alter stability. Electron-withdrawing groups can make adjacent carbonyls more susceptible to nucleophilic attack, whereas bulky, sterically hindering groups can protect labile sites from enzymatic or chemical attack.
Section 4: Experimental Protocols for Stability Assessment
To ensure trustworthiness and scientific rigor, stability must be assessed using validated experimental systems. The following are standard, self-validating protocols for determining chemical and metabolic stability.
Protocol: Chemical Stability Profiling via Forced Degradation
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method, typically HPLC.[11][12] The principle is to subject the compound to stress conditions harsher than those it would normally encounter to accelerate degradation.[9]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test spirochromanone in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: Add 1N HCl. Incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 1N NaOH. Incubate at 60°C for 2-8 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[10]
-
Thermal Degradation: Keep the solid compound in a controlled-temperature oven at 80°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Quenching & Analysis: At designated time points, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a final concentration suitable for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples alongside an unstressed control using a validated HPLC method with a photodiode array (PDA) detector. The goal is to separate the parent peak from all degradation product peaks.
-
Validation: A successful protocol is self-validating if the unstressed control shows no degradation and the stressed samples show a reasonable amount of degradation (e.g., 5-20%), allowing for the clear identification and separation of degradant peaks.
Caption: Workflow for a forced degradation study.
Protocol: In Vitro Metabolic Stability (Liver Microsomal Assay)
This assay provides a crucial early assessment of a compound's susceptibility to Phase I metabolism, which is a primary route of drug clearance.[13] It measures the rate of disappearance of the parent compound when incubated with liver microsomes, which contain key metabolic enzymes like Cytochrome P450s (CYPs).
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM working solution in 100 mM phosphate buffer (pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Cofactor (NADPH): Prepare a solution of NADPH regenerating system or a final concentration of 1 mM NADPH in phosphate buffer. Keep on ice.
-
Positive Controls: Prepare 1 µM solutions of known rapidly and slowly metabolized compounds (e.g., Verapamil and Warfarin, respectively) to validate the assay run.
-
-
Incubation:
-
In a 96-well plate, add the test compound, positive controls, and microsome suspension.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is T=0.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14]
-
The T=0 sample is quenched immediately after adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.[15]
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
-
Caption: Workflow for an in vitro microsomal stability assay.
Conclusion and Future Outlook
The stability of a spirochromanone scaffold is not a monolithic property but a nuanced characteristic governed by the interplay of its constituent rings, substituent patterns, and the surrounding chemical environment. While spiro-piperidine derivatives offer a highly tunable platform for enhancing metabolic stability through N-substitution, emerging data suggests that scaffolds incorporating a spiro-lactam may offer inherently superior chemical and metabolic robustness compared to their spiro-ketone counterparts.
For the drug development professional, this underscores a critical principle: early and continuous stability assessment is paramount. By employing rigorous forced degradation and in vitro metabolic assays, researchers can identify liabilities early in the discovery process. This enables a proactive, design-led approach to optimization, guiding the synthesis of next-generation spirochromanone derivatives with not only potent biological activity but also the requisite stability to succeed as clinical candidates. The strategic selection of the spiro-fused ring system is a key decision point that can profoundly influence the future success of a drug discovery program.
References
-
Scholastica Mary Vithiya, B., Shanmugapriya, A., & Augustine Arul Prasad, T. (n.d.). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition protocol. Der Pharma Chemica. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
MTT-LAb. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Wolszczak, E., et al. (2020). Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide. Molecules. [Link]
-
Nagalapuram, V., et al. (2024). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. Scientific Reports. [Link]
-
ResearchGate. (2022). A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. [Link]
-
Gundla, R., et al. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry. [Link]
-
Bhalekar, M. R., et al. (2008). Improvement of Photostability in Formulation: A Review. ResearchGate. [Link]
-
Simek, S., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Chromatography B. [Link]
-
Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]
-
ResearchGate. (2021). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology. [Link]
-
Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. [Link]
-
Lamas, A., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Amino Acids. [Link]
-
Quora. (2015). What are some examples of the following: tautomerism of p-dihydroxy benzene and ring chain tautomerism?. [Link]
-
Baertschi, S. W., et al. (2017). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (2022). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. [Link]
-
Patel, Y., & Aripirala, S. (2016). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
-
Kumar, G., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. Molecules. [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
-
Tan, D. S. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
-
Jelonek, K., et al. (2018). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups. RSC Publishing. [Link]
-
Singour, P. K., et al. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Zenodo. [Link]
-
Soni, D., et al. (2024). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Chayrov, R., et al. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy. [Link]
-
Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere. [Link]
-
Nagesh, H. N., et al. (2023). Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens. Bioorganic Chemistry. [Link]
-
Ganesan, S., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. [Link]
-
Larrow, J. F., et al. (2012). Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Butler, K. V., et al. (2012). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. evotec.com [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. asianjpr.com [asianjpr.com]
- 13. mttlab.eu [mttlab.eu]
- 14. mercell.com [mercell.com]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
